Product packaging for Methyl 4-fluoropyridine-3-carboxylate(Cat. No.:CAS No. 1214375-37-7)

Methyl 4-fluoropyridine-3-carboxylate

Cat. No.: B1420782
CAS No.: 1214375-37-7
M. Wt: 155.13 g/mol
InChI Key: LNORHZUETHALBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-fluoropyridine-3-carboxylate (CAS 1214375-37-7) is a high-purity fluorinated pyridine derivative that serves as a versatile synthetic building block in organic and medicinal chemistry research. This compound, with the molecular formula C 7 H 6 FNO 2 and a molecular weight of 155.13, is valued for its structure featuring a fluorine substituent and a methyl ester group on the pyridine ring, enabling selective reactivity for various transformations including nucleophilic aromatic substitution and cross-coupling reactions . In research applications, this compound and its structural analogs are key intermediates in the synthesis of bioactive molecules and pharmaceuticals. The fluoropyridine core is a common pharmacophore in drug discovery, used in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds . Related fluoropyridine carboxylates have been successfully used in nucleophilic aromatic substitution reactions, where a nitro group is displaced by a fluoride anion, providing a direct route to meta-fluorinated pyridine derivatives that are challenging to access via traditional methods . Furthermore, such esters are valuable precursors in radiochemistry for positron emission tomography (PET) tracer synthesis, exemplified by the preparation of 3-[ 18 F]fluoro-4-aminopyridine, a potential imaging agent for demyelination in multiple sclerosis . Researchers utilize this compound to introduce a fluorinated heterocycle into complex molecular architectures, leveraging the influence of the fluorine atom to modulate the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical parameters in lead optimization . The product requires storage under an inert atmosphere at 2-8°C to maintain stability . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1420782 Methyl 4-fluoropyridine-3-carboxylate CAS No. 1214375-37-7

Properties

IUPAC Name

methyl 4-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORHZUETHALBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214375-37-7
Record name methyl 4-fluoropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-fluoropyridine-3-carboxylate plays a role in various biochemical reactions, particularly those involving nucleophilic aromatic substitution. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes, proteins, and other biomolecules. For instance, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may further react with cellular components .

Cellular Effects

This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes due to its enhanced lipophilicity allows it to interact with intracellular targets. This interaction can lead to changes in the expression of genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, leading to enzyme inhibition or activation. For example, the compound may inhibit specific enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to the formation of degradation products that could have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are essential for determining the compound’s safe and effective dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s enhanced lipophilicity allows it to cross cell membranes more efficiently, leading to its accumulation in specific cellular compartments. This distribution pattern can affect the compound’s localization and biological activity .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Biological Activity

Methyl 4-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C_7H_6FNO_2 and a molecular weight of approximately 155.13 g/mol. The presence of the fluorine atom at the 4-position of the pyridine ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases such as cancer and viral infections.
  • Modulation of Cell Signaling : By interacting with cellular receptors, it may modulate signaling pathways that are dysregulated in various diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest potential applications as a non-nucleoside reverse transcriptase inhibitor, which could be significant in treating HIV infections .
  • Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in cancer cell lines, indicating potential therapeutic uses in oncology. For instance, it demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells .

Case Studies and Experimental Data

Several studies have highlighted the compound's efficacy and safety profile:

  • Cytotoxicity Assays : In vitro studies using the MTT assay revealed that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Pharmacokinetic Profile : A study reported favorable pharmacokinetic properties, including sufficient oral bioavailability (31.8%) and clearance rates after administration .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other fluorinated pyridine derivatives is presented:

Compound NameStructure CharacteristicsUnique Features
Methyl 2,6-difluoropyridine-3-carboxylateFluorination at positions 2 and 6Different electronic properties due to position
Methyl 3-fluoropyridine-2-carboxylateFluorination at position 3Less steric hindrance compared to difluoro
Methyl 5-fluoropyridine-2-carboxylateFluorination at position 5Potentially different reactivity patterns
This compound Fluorination at position 4May exhibit different biological activities

This table illustrates how this compound stands out due to its specific substitution pattern, which enhances its reactivity and biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3)

  • Molecular Formula: C₁₀H₁₀F₃NO₃
  • Key Features: A 1,2-dihydropyridine core (partially saturated ring) with a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester at the 3-position.
  • Ring Saturation: The dihydropyridine structure may confer greater conformational flexibility compared to the fully aromatic pyridine ring. Applications: Likely used in medicinal chemistry for kinase inhibitors or anti-inflammatory agents due to the -CF₃ group’s metabolic stability .

Methyl Shikimate

  • Molecular Formula : C₇H₁₀O₅
  • Key Features: A cyclohexene carboxylic acid ester derived from shikimic acid, a precursor in aromatic amino acid biosynthesis. Characterized by 1H NMR (δ 3.73 ppm for methoxy group) and 13C NMR (δ 168.2 ppm for carbonyl) .
  • Comparison :
    • Structural Complexity : Methyl shikimate has a bicyclic structure with hydroxyl groups, enabling diverse hydrogen-bonding interactions, unlike the planar pyridine derivative.
    • Bioactivity : Used in antiviral drug synthesis (e.g., oseltamivir), whereas Methyl 4-fluoropyridine-3-carboxylate is more suited for halogen-directed coupling reactions.

Sandaracopimaric Acid Methyl Ester

  • Molecular Formula : C₂₁H₃₂O₂
  • Key Features :
    • A diterpene methyl ester isolated from Austrocedrus chilensis resin, identified via GC-MS and NMR .



    • Contains a rigid tricyclic framework with a methyl ester at C-17.
  • Comparison :
    • Size and Lipophilicity : The larger molecular weight (316.5 g/mol) and aliphatic structure enhance lipid solubility, making it relevant in coatings or adhesives.
    • Functionality : Lacks aromaticity and fluorine, limiting utility in electronic applications but increasing biocompatibility for natural product derivatization.

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₇H₆FNO₂ 155.13 4-F, 3-COOCH₃ Pharmaceutical intermediates
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C₁₀H₁₀F₃NO₃ 249.19 2-Oxo, 6-CF₃, 3-COOCH₂CH₃ Kinase inhibitors, agrochemicals
Methyl shikimate C₇H₁₀O₅ 174.15 Cyclohexene, 3-COOCH₃, 4,5-OH Antiviral drug synthesis
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Tricyclic diterpene, 19-COOCH₃ Resins, natural product chemistry

Research Findings and Trends

  • Electronic Effects : Fluorine and -CF₃ substituents significantly alter reaction pathways. For example, the 4-fluoro group in this compound directs electrophilic substitution to the 2- and 6-positions, while -CF₃ in the dihydropyridine analogue stabilizes adjacent carbocations .
  • Spectroscopic Differentiation :
    • FTIR : this compound shows a strong C=O stretch at ~1700 cm⁻¹, similar to methyl shikimate, but lacks the broad O-H stretches seen in diterpene esters .
    • NMR : The pyridine ring’s deshielded protons resonate at δ 8.5–9.0 ppm, distinct from the upfield shifts in saturated or aliphatic esters .
  • Thermal Stability : The lack of boiling point data for this compound contrasts with diterpene esters (e.g., sandaracopimaric acid methyl ester), which decompose before boiling due to high molecular weight .

Preparation Methods

Nucleophilic Aromatic Substitution from Methyl 3-Nitropyridine-4-carboxylate

This two-step method starts with isonicotinic acid methyl ester (methyl isonicotinate).

Step 1: Nitration
Isonicotinic acid methyl ester undergoes nitration to yield methyl 3-nitro-4-pyridylcarboxylate (compound 1 ).

Step 2: Fluorination
Compound 1 reacts with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) under reflux for 1.5 hours. The nitro group is replaced by fluorine via nucleophilic aromatic substitution, producing methyl 4-fluoropyridine-3-carboxylate (compound 2 ) in 38% yield.

Key Data:

Parameter Value
Reaction time 1.5 hours (reflux)
Solvent Dry DMSO
Fluoride source CsF
Yield 38%
Characterization $$^1$$H-, $$^{13}$$C-, $$^{19}$$F-NMR

Mechanistic Insight:
The nitro group’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution. Fluoride ion attack at the 3-position displaces the nitro group, forming the C-F bond.

Comparative Analysis of Methods

Method Advantages Challenges
Nitro substitution Straightforward, two-step synthesis Moderate yield (38%)
Bromination-fluorination Adaptable to diverse substrates Requires multiple steps and optimization

Research Findings and Optimization

  • Reaction Solvents: DMSO is critical for nitro-group substitution due to its polar aprotic nature, stabilizing transition states.
  • Fluoride Sources: CsF outperforms KF or NaF in DMSO, likely due to better solubility and nucleophilicity.
  • Side Reactions: Competing hydrolysis or decomposition is minimized under anhydrous conditions.

Characterization Data

NMR Spectra for this compound:

  • $$^1$$H-NMR: Four distinct signals with $$^3J{HF}$$ and $$^4J{HF}$$ coupling constants.
  • $$^{19}$$F-NMR: Single peak at −112 ppm (characteristic of aryl fluorides).
  • $$^{13}$$C-NMR: C-F coupling constant $$^1J_{CF} = 268\ \text{Hz}$$.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-fluoropyridine-3-carboxylate, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step reactions, such as fluorination of pyridine derivatives followed by esterification. For example, a common route may include:

Fluorination : Introduction of fluorine at the 4-position of pyridine using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

  • Characterization : Key intermediates are verified via:
  • ¹H/¹³C NMR : Fluorine-induced deshielding in NMR (e.g., C-4 fluorine causes splitting in adjacent proton signals).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matched to theoretical m/z values.
  • Elemental Analysis : Confirmation of C, H, N, and F content (e.g., deviation < 0.4%).
  • Reference: Similar protocols are detailed for pyrrolidine and pyridine derivatives in and .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

  • Answer :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Melting Point : Consistency with literature values (e.g., 85–87°C).
  • FT-IR : Identification of ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
  • X-ray Powder Diffraction (XRPD) : For crystalline batches, comparing experimental patterns to simulated data from single-crystal structures.
  • Reference: Analytical workflows align with and .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise from fluorine’s electron density?

  • Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray data collected at low temperature (100 K) to minimize thermal motion.
  • Refinement in SHELXL :
  • Anisotropic displacement parameters for non-H atoms.
  • Fluorine’s high electron density requires careful modeling to avoid overfitting (e.g., using restraints on ADP similarity for C-F bonds).
  • Hydrogen atoms placed geometrically and refined using a riding model.
  • Validation : R-factor < 5%, wR₂ < 10%, and CheckCIF/PLATON alerts resolved (e.g., void analysis via Mercury CSD ).
  • Reference: SHELX methodologies are described in and .

Q. What role does the fluorine atom play in the compound’s electronic structure, and how can this be computationally modeled?

  • Answer :

  • DFT Calculations : Using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set:

Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect increases positive charge on adjacent carbons.

NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ(C-F) → π*(pyridine ring) donation).

  • Experimental Correlates :
  • ¹⁹F NMR : Chemical shifts (~-110 ppm) indicate fluorine’s electronic environment.
  • X-ray Spectroscopy : Experimental bond lengths (C-F ~1.34 Å) compared to computed values.
  • Reference: Fluorine electronic effects are discussed in and .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Answer :

  • Scaffold Modification :
  • Replace fluorine with Cl, CF₃, or OMe to study steric/electronic impacts.
  • Modify ester group to amide or ketone for metabolic stability.
  • In Silico Screening :
  • Docking studies (AutoDock Vina) against target proteins (e.g., kinases) using PyMOL for visualization.
  • ADMET prediction (SwissADME) to prioritize analogs with favorable pharmacokinetics.
  • Validation :
  • IC₅₀ assays for enzyme inhibition.
  • Comparative crystallography (e.g., analog-protein co-crystals).
  • Reference: SAR strategies are exemplified in and .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Answer :

  • Root Cause Analysis :
  • Reagent Purity : Fluorinating agents (e.g., DAST vs. Selectfluor™) may vary in reactivity.
  • Solvent Effects : Polar aprotic solvents (DMF vs. THF) influence reaction kinetics.
  • Resolution :
  • Reproduce reactions under inert atmosphere (N₂/Ar) to exclude moisture/O₂.
  • Use in situ monitoring (e.g., TLC or ReactIR) to identify side products (e.g., di-fluorinated byproducts).
  • Case Study : reports 65% yield using DAST, while achieves 82% with Selectfluor™, highlighting reagent choice as a critical variable .

Methodological Tools

Q. Which software tools are recommended for visualizing and analyzing the crystal structure of this compound?

  • Answer :

  • Mercury CSD : For void analysis, packing diagrams, and intermolecular interaction metrics (e.g., H-bonding, π-π stacking) .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement .
  • PLATON/CheckCIF : Validate crystallographic data integrity (e.g., ADPs, symmetry errors) .
  • Reference: Tools are detailed in , and 15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.